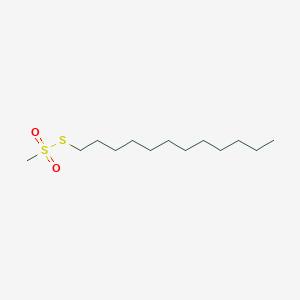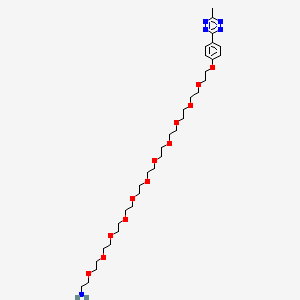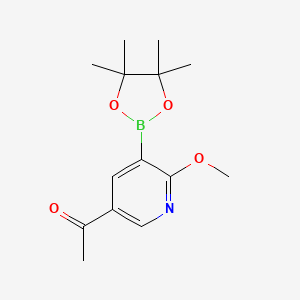
4-Dechloro-3-chloro indomethacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dechloro-3-chloro indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various research areas, particularly in the study of pain and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-3-chloro indomethacin involves several steps, starting from indomethacin. The process typically includes chlorination and dechlorination reactions to achieve the desired substitution pattern on the indole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dechloro-3-chloro indomethacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indomethacin derivatives .
Wissenschaftliche Forschungsanwendungen
4-Dechloro-3-chloro indomethacin has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Dechloro-3-chloro indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also interacts with other molecular targets and pathways, including nitric oxide metabolism and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Dechloro-3-chloro indomethacin include:
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.
Sulindac: A related NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which may confer distinct pharmacological properties compared to other NSAIDs. This uniqueness makes it a valuable compound for research and development in the field of anti-inflammatory drugs .
Eigenschaften
Molekularformel |
C13H28O2S2 |
|---|---|
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
1-methylsulfonylsulfanyldodecane |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 |
InChI-Schlüssel |
SADBZHYHWAEDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)









![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)
